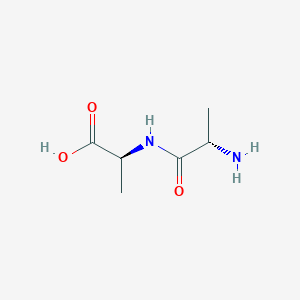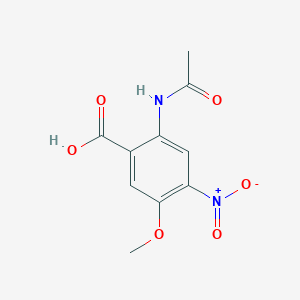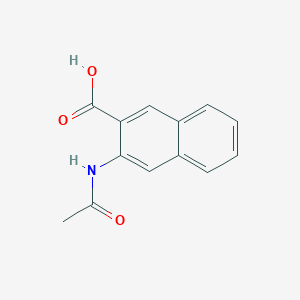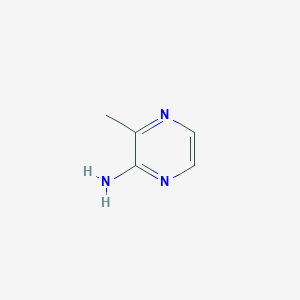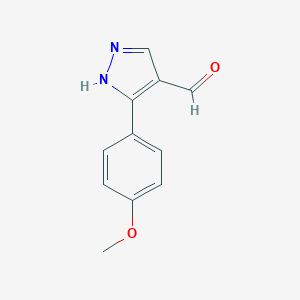
3-formyl-1H-indole-4-carboxylic acid
Descripción general
Descripción
“3-formyl-1H-indole-4-carboxylic acid” is a chemical compound with the molecular formula C10H7NO3 . It has a molecular weight of 189.17 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of indole derivatives, including “3-formyl-1H-indole-4-carboxylic acid”, has been a subject of interest in the field of organic chemistry . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Molecular Structure Analysis
The InChI code for “3-formyl-1H-indole-4-carboxylic acid” is 1S/C10H7NO3/c12-5-6-4-11-8-3-1-2-7 (9 (6)8)10 (13)14/h1-5,11H, (H,13,14) . This code provides a specific representation of the molecule’s structure .
Physical And Chemical Properties Analysis
“3-formyl-1H-indole-4-carboxylic acid” is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
3-Formyl-1H-indole-4-carboxylic acid is primarily utilized as an intermediate in the synthesis of various chemically significant compounds. Studies have demonstrated its role in facilitating the synthesis of indole derivatives. For example, Pete et al. (2006) detailed the synthesis of formyl-1H-indole-2-carboxylates from indole methanesulfonic acids, showcasing the transformation of sulfomethyl group to formyl function, which is a critical step in derivative formation (Pete, Szöllösy, & Szokol, 2006). Additionally, the work by Marchelli, Hutzinger, and Heacock (1969) on the synthesis of hydroxyindole-3-carboxylic acids from benzyloxyindoles further highlights the importance of this compound in creating derivatives with potential biological importance (Marchelli, Hutzinger, & Heacock, 1969).
Catalysis and Reaction Enhancement
3-Formyl-1H-indole-4-carboxylic acid also plays a crucial role in catalysis. Shirakawa and Kobayashi (2006) described its use in the carboxylic acid catalyzed aza-Friedel-Crafts reactions, demonstrating its effectiveness in synthesizing biologically active compounds (Shirakawa & Kobayashi, 2006). This illustrates the compound's potential in enhancing chemical reactions, particularly in aqueous environments.
Biological Activity and Pharmaceutical Applications
The compound also finds applications in the pharmaceutical industry. Raju et al. (2015) synthesized indole-2-carboxylic acid derivatives, highlighting their significant antibacterial and antifungal activities, which could be further explored for developing potent drugs (Raju et al., 2015). This research underscores the potential of 3-formyl-1H-indole-4-carboxylic acid derivatives in therapeutic applications.
Environmental and Green Chemistry
In the context of green chemistry, Yoo et al. (2012) demonstrated a method for preparing indole-3-carboxylic acids through the direct carboxylation of indoles with carbon dioxide under basic conditions, indicating an environmentally friendly approach involving 3-formyl-1H-indole-4-carboxylic acid (Yoo et al., 2012). This showcases the compound's role in sustainable and eco-friendly chemical processes.
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Indole derivatives, including “3-formyl-1H-indole-4-carboxylic acid”, have shown potential in various therapeutic strategies . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . Future research may focus on exploring these therapeutic potentials further .
Propiedades
IUPAC Name |
3-formyl-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-6-4-11-8-3-1-2-7(9(6)8)10(13)14/h1-5,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLURRHBQBOQINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619762 | |
| Record name | 3-Formyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1H-indole-4-carboxylic acid | |
CAS RN |
208772-46-7 | |
| Record name | 3-Formyl-1H-indole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208772-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




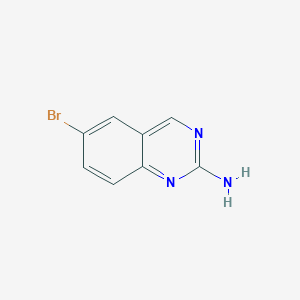
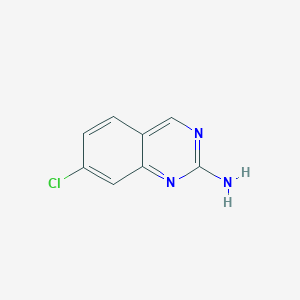
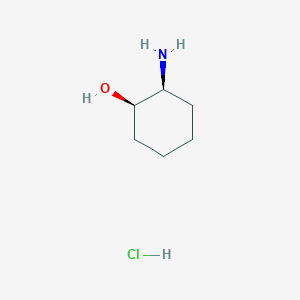

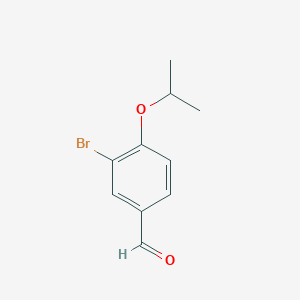
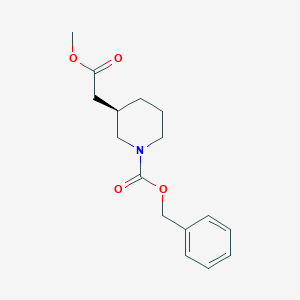
![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)
